Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate
Description
Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a piperidin-3-yl group at position 3 and a tert-butyl carbamate-protected methyl group at position 3. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes . This compound is likely an intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or GPCR modulators, given the prevalence of piperidine and triazole motifs in drug discovery .
Properties
IUPAC Name |
tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)15-8-10-16-11(18-17-10)9-5-4-6-14-7-9/h9,14H,4-8H2,1-3H3,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUDMUTWMBPSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate typically involves the reaction of piperidin-3-yl-1H-1,2,4-triazol-5-ylmethylamine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized carbamate derivatives.
Reduction: Reduced amines or other derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
The compound exhibits significant biological activities that make it a candidate for various therapeutic applications. Below are the main areas of research:
Antimicrobial Activity
Recent studies have demonstrated that N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide possesses broad-spectrum antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it exhibited an MIC of less than 40 μg/mL against Staphylococcus aureus.
- Mechanism of Action : It is believed to inhibit bacterial growth by targeting essential enzymes involved in metabolic pathways, similar to other thiazolo-pyrimidine derivatives that affect cell wall synthesis and protein synthesis.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been extensively studied.
- COX Inhibition : The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
- Experimental Models : In vivo studies using carrageenan-induced paw edema models indicated that the compound significantly reduced inflammation, suggesting its potential as a therapeutic agent for inflammatory conditions.
Anticancer Activity
The anticancer potential of N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been investigated through various assays.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (cdks), leading to apoptosis. This mechanism is crucial for its anticancer activity.
- Case Studies : Research indicates that derivatives of thiazolo-pyrimidines can effectively inhibit tumor growth in xenograft models, showcasing their potential in cancer therapy.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed for N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide compared to other similar compounds:
| Activity Type | Compound | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | N-(2,3-Dichlorophenyl)-5-oxo... | < 40 μg/mL (S. aureus) | Broad-spectrum activity against bacteria |
| Anti-inflammatory | N-(2,3-Dichlorophenyl)-5-oxo... | IC50 = 0.04 μmol | Comparable to celecoxib |
| Anticancer | Thiazolo-pyrimidine Derivatives | Varies | Induces apoptosis and cell cycle arrest |
Mechanism of Action
The mechanism by which tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Heterocyclic Cores
Triazole Derivatives
Tert-butyl (3-(4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl)propyl)carbamate
- Structural Difference : A propyl linker replaces the methyl group, and the triazole is substituted with a methyl group at position 1.
- Synthesis : Prepared via Boc protection of the amine, followed by coupling with a methyl-triazole-piperidine intermediate and purification by flash chromatography .
- Implications : The methyl group on the triazole may reduce hydrogen-bonding capacity compared to the unsubstituted triazole in the target compound.
N-[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate
- Tert-butyl N-[(4-cyclopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate (PI-19415) Structural Difference: Cyclopropyl and mercapto substituents on the triazole.
Pyrazole Derivatives
- Tert-butyl (3S)-3-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (5m)
- Structural Difference : Pyrazole replaces triazole, with a methoxycarbonyl group at position 4 and a p-tolyl group at position 1.
- Synthesis : Synthesized via hydrazine coupling and characterized by NMR ([α]D20 = −4.3) and IR spectroscopy .
- Implications : Pyrazole’s reduced aromaticity compared to triazole may alter electronic properties and binding affinity in biological systems.
Thiazole and Aromatic Derivatives
- Tert-butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d)
Physicochemical and Spectroscopic Properties
- Target Compound : Expected to exhibit moderate solubility in polar aprotic solvents (e.g., DCM, MeOH) due to the piperidine’s basicity. NMR would show characteristic peaks for the Boc group (δ ~1.4 ppm for tert-butyl) and triazole protons (δ ~8.0–8.5 ppm).
- Comparisons :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
